molecular formula C15H19N3O B5372207 1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide

1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide

Katalognummer B5372207
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: TYJLYNMAINEIRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide, also known as SR141716A or Rimonabant, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It was initially developed as an anti-obesity drug due to its ability to reduce food intake and body weight. However, its potential therapeutic applications have been limited due to its adverse effects.

Wirkmechanismus

1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which regulates appetite, energy metabolism, and reward processing.
Biochemical and physiological effects:
This compound has been shown to reduce food intake and body weight by decreasing appetite and increasing energy expenditure. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models and humans. However, its use has been associated with adverse effects such as anxiety, depression, and suicidal ideation.

Vorteile Und Einschränkungen Für Laborexperimente

1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide is a potent and selective antagonist of the CB1 receptor, making it a useful tool for studying the role of the endocannabinoid system in various physiological processes. However, its use has been limited due to its adverse effects and the availability of alternative CB1 antagonists.

Zukünftige Richtungen

1. Development of new CB1 antagonists with improved safety profiles and therapeutic efficacy.
2. Investigation of the role of the endocannabinoid system in neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Exploration of the potential therapeutic applications of CB1 antagonists in addiction and psychiatric disorders.
4. Study of the interaction between the endocannabinoid system and other physiological systems such as the immune system and the gut microbiota.
5. Investigation of the long-term effects of CB1 antagonists on metabolism and cardiovascular health.

Synthesemethoden

The synthesis of 1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide involves the condensation of 1-ethyl-3-methyl-3-pyrrolin-2-one and 3-bromo-1-phenylpropane to form 1-ethyl-3-(3-phenylpropyl)-2-pyrrolidinone. This intermediate is then reacted with hydrazine to form 1-ethyl-3-(3-phenylpropyl)-1H-pyrazole-5-carboxylic acid hydrazide, which is subsequently converted to this compound through a series of chemical reactions.

Wissenschaftliche Forschungsanwendungen

1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions such as obesity, diabetes, addiction, and neurological disorders. It has been shown to reduce food intake and body weight in animal models and humans, making it a promising anti-obesity drug. It has also been studied for its potential role in the treatment of drug addiction, particularly to cannabis and opioids.

Eigenschaften

IUPAC Name

1-ethyl-N-(3-phenylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-18-12-10-14(17-18)15(19)16-11-6-9-13-7-4-3-5-8-13/h3-5,7-8,10,12H,2,6,9,11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJLYNMAINEIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.